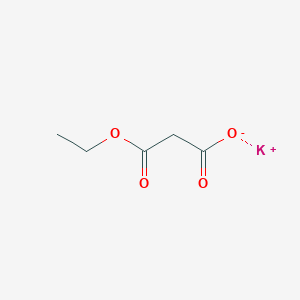

Ethyl potassium malonate

概要

説明

Estrone 3-sulfate, also known as estra-1,3,5(10)-trien-17-one 3-sulfate, is a naturally occurring estrane steroid and a derivative of estrone. It is an estrogen conjugate or ester, specifically the C3 sulfate ester of estrone. Estrone 3-sulfate is a significant estrogen in human circulation and serves as a long-lasting reservoir for estrone and estradiol in the body .

準備方法

Synthetic Routes and Reaction Conditions: Estrone 3-sulfate can be synthesized through the sulfation of estrone. The process involves the reaction of estrone with sulfur trioxide-pyridine complex in anhydrous pyridine, followed by purification steps to obtain the desired product .

Industrial Production Methods: Industrial production of estrone 3-sulfate typically involves large-scale sulfation reactions under controlled conditions to ensure high yield and purity. The process may include additional steps such as crystallization and filtration to refine the product .

化学反応の分析

反応の種類: エストロン3-硫酸塩は、加水分解、還元、抱合を含むさまざまな化学反応を起こします。

一般的な試薬と条件:

加水分解: エストロン3-硫酸塩は、酸または酵素触媒を用いてエストロンに加水分解できます。

還元: 還元反応は、エストロン3-硫酸塩をエストラジオール3-硫酸塩に変換できます。

形成される主な生成物:

加水分解: エストロン

還元: エストラジオール3-硫酸塩

抱合: エストロングルクロン酸

4. 科学研究への応用

エストロン3-硫酸塩は、科学研究において幅広い用途があります。

科学的研究の応用

Pharmaceutical Applications

Beta-Ketoester Synthesis

Ethyl potassium malonate serves as a crucial precursor for synthesizing beta-ketoesters, which are integral in the development of numerous pharmaceutical compounds. These beta-ketoesters are essential building blocks for antibiotics, anti-inflammatory drugs, and cholesterol-lowering agents.

Heterocyclic Compounds

The compound reacts with aryl nitriles to produce beta-amino acrylates, which are vital intermediates in synthesizing nitrogen-containing heterocycles. These heterocycles are significant due to their diverse biological activities and potential applications in drug development .

Quinolone Derivatives

In the pharmaceutical domain, this compound is used in synthesizing quinolone structures, which are crucial for developing various antimicrobial agents. The purity of the compound is critical in these syntheses to avoid unwanted by-products that could affect drug efficacy .

Enzyme Inhibition

This compound acts as a competitive inhibitor of succinate dehydrogenase, an enzyme involved in the Krebs cycle. This inhibition suggests its potential utility in metabolic research and therapeutic applications aimed at modulating metabolic pathways .

Organic Synthesis

Intermediate for Organic Reactions

The compound is utilized as an intermediate to generate (trimethylsilyl)ethyl malonate, which can then be transformed into various organic compounds through acylation reactions. This versatility makes it a valuable reagent in organic chemistry .

Decarboxylation and Aldol Condensation

this compound is also employed in decarboxylation and aldol condensation reactions. These reactions are fundamental in organic synthesis, allowing the formation of complex molecules from simpler precursors.

Research and Development

Research involving this compound has highlighted its interactions with biological systems, particularly its effects on metabolic pathways through enzyme inhibition. Studies have also indicated its antimicrobial properties, suggesting further exploration for medicinal chemistry applications .

作用機序

エストロン3-硫酸塩は、ステロイドスルファターゼの作用によってエストロンに変換されることによって作用を発揮します。エストロンはさらにエストラジオールに変換され、標的細胞のエストロゲン受容体に結合します。 この結合は、遺伝子転写の活性化とそれに続く生理学的効果につながります .

類似化合物との比較

エストロン3-硫酸塩は、エストラジオール3-硫酸塩やエストリオール3-硫酸塩などの他のエストロゲン硫酸塩と比較されます。

エストラジオール3-硫酸塩: 構造は似ていますが、C17位にヒドロキシル基を持っています。

エストリオール3-硫酸塩: C16位とC17位にさらにヒドロキシル基を持っています。

独自性: エストロン3-硫酸塩は、エストロンおよびエストラジオールの長期貯蔵槽としての役割により、エストロゲン代謝において重要な化合物です .

類似化合物のリスト:

- エストラジオール3-硫酸塩

- エストリオール3-硫酸塩

生物活性

Ethyl potassium malonate (CHKO), a potassium salt of ethyl malonate, is recognized for its significant biological activity, particularly as a competitive inhibitor of the enzyme succinate dehydrogenase (SDH). This compound is utilized in various biochemical applications and serves as an important precursor in organic synthesis.

- Molecular Weight : 170.2 g/mol

- CAS Number : 6148-64-7

- Solubility : Soluble in water (34.04 mg/mL at 25°C)

- Appearance : White crystalline powder

- Storage Conditions : Stable at -20°C in powder form for up to 3 years; in solution, it should be stored at -80°C for 6 months or -20°C for 1 month.

| Property | Value |

|---|---|

| Molecular Formula | CHKO |

| Melting Point | 194 °C (dec.) |

| Boiling Point | 237.2 °C |

| pH | 5.5 – 8.0 |

This compound acts primarily as a competitive inhibitor of succinate dehydrogenase, an essential enzyme in the citric acid cycle (Krebs cycle). By inhibiting this enzyme, it can affect cellular respiration and energy production, making it useful in various experimental settings to study metabolic pathways.

Key Reactions Involving this compound:

- Synthesis of β-Ketoesters : It serves as a precursor for the synthesis of β-ketoesters through acylation reactions.

- Formation of β-Amino Acrylates : In the presence of zinc chloride and Hünig's base, it reacts with aryl nitriles to yield β-amino acrylates, demonstrating its versatility in organic synthesis .

Study on Enzyme Inhibition

A study published in Molecules highlighted the effectiveness of this compound as an inhibitor of SDH. The research demonstrated that its inhibitory effect could lead to altered metabolic states in cells, which is crucial for understanding diseases related to mitochondrial dysfunction .

Application in Organic Synthesis

Research conducted by Fesenko et al. explored the synthesis of functionalized compounds using this compound as a key intermediate. The study illustrated its role in generating various derivatives that have potential pharmaceutical applications .

Safety and Handling

This compound should be handled with care due to its irritant properties. Safety measures include wearing protective clothing, gloves, and eye protection to prevent contact with skin and eyes. In case of exposure, rinse immediately with plenty of water and seek medical advice .

特性

CAS番号 |

6148-64-7 |

|---|---|

分子式 |

C5H8KO4 |

分子量 |

171.21 g/mol |

IUPAC名 |

potassium;3-ethoxy-3-oxopropanoate |

InChI |

InChI=1S/C5H8O4.K/c1-2-9-5(8)3-4(6)7;/h2-3H2,1H3,(H,6,7); |

InChIキー |

HRBCMCJOBRIIQG-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CC(=O)[O-].[K+] |

異性体SMILES |

CCOC(=O)CC(=O)[O-].[K+] |

正規SMILES |

CCOC(=O)CC(=O)O.[K] |

Key on ui other cas no. |

6148-64-7 |

ピクトグラム |

Irritant |

同義語 |

Propanedioic Acid, 1-Ethyl Ester Potassium Salt (1:1); Malonic Acid Monoethyl Ester, Potassium Salt; Propanedioic Acid, Monoethyl Ester Potassium Salt; 3-Ethoxy-3-oxopropanoic Acid Potassium Salt; Ethyl Malonate Potassium Salt; Ethyl Potassium Malona |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of Ethyl potassium malonate in pharmaceutical synthesis?

A1: this compound serves as a crucial building block in synthesizing various pharmaceuticals. For instance, it plays a vital role in synthesizing orbifloxacin, a veterinary fluoroquinolone antibiotic. [] The process involves reacting this compound with pentafluorobenzoyl chloride, followed by a series of reactions culminating in orbifloxacin formation. [] Similarly, this compound is employed in synthesizing sitagliptin phosphate, a drug used to manage type 2 diabetes. []

Q2: How does the use of this compound compare to other methods in terms of efficiency?

A2: Research suggests that using this compound can offer advantages in terms of efficiency and simplicity. For example, a study demonstrated a streamlined method for producing monoethyl malonate using this compound. [] This method boasted an impressive 88.5% yield and required fewer steps and less processing time compared to previous approaches. [] This highlights the potential of this compound to contribute to more efficient and cost-effective synthetic routes for various compounds.

Q3: What analytical techniques are commonly employed to characterize and confirm the presence of this compound?

A3: Researchers rely on various analytical techniques to confirm the identity and purity of synthesized compounds, including this compound. For example, in the synthesis of orbifloxacin, researchers utilized Infrared Spectroscopy (IR), proton Nuclear Magnetic Resonance (1H NMR), and Mass Spectrometry (MS) to verify the final product's structure. [] These techniques provide complementary information about the molecule's functional groups, proton environments, and mass-to-charge ratio, respectively, enabling confident confirmation of the synthesized compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。